Home > Products > Screening Compounds P21145 > Meclizine hydrochloride (500 MG)
Meclizine hydrochloride (500 MG) -

Meclizine hydrochloride (500 MG)

Catalog Number: EVT-8312157
CAS Number:
Molecular Formula: C25H30Cl2N2O
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Meclizine Hydrochloride is the hydrochloride salt form of meclizine, a synthetic piperazine with anti-emetic, sedative and histamine H1 antagonistic properties. Meclizine hydrochloride blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. Meclizine hydrochloride may exert its antiemetic effects by its anticholinergic actions or due to a direct effect on the medullary chemoreceptive trigger zone.
A histamine H1 antagonist used in the treatment of motion sickness, vertigo, and nausea during pregnancy and radiation sickness.
Overview

Meclizine hydrochloride is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. It is known for its effectiveness in reducing nausea and dizziness associated with these conditions. The compound has been widely utilized in clinical settings for over 70 years, demonstrating a well-established safety profile and efficacy.

Source

Meclizine hydrochloride is synthesized from various chemical precursors, primarily derived from the diphenylmethane structure. Its commercial availability includes formulations such as tablets and oral solutions, often marketed under brand names like Antivert and Bonine.

Classification

Meclizine hydrochloride is classified as an H1 receptor antagonist. It falls under the category of antihistamines, specifically those that are sedating due to their ability to cross the blood-brain barrier. This property contributes to its effectiveness in treating motion sickness but also leads to potential side effects such as drowsiness.

Synthesis Analysis

Methods

The synthesis of meclizine hydrochloride typically involves a multi-step chemical process. The primary method includes:

  1. Formation of Piperazine Derivative: The initial step involves the reaction of 1-benzyl-4-piperidone with appropriate reagents to form a piperazine derivative.
  2. Introduction of Chlorophenyl Group: A chlorophenyl group is introduced through electrophilic aromatic substitution.
  3. Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting meclizine base with hydrochloric acid.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the identity of intermediates and final products.

Molecular Structure Analysis

Structure

The molecular formula of meclizine hydrochloride is C25H27ClN2C_{25}H_{27}ClN_2·HCl, with a molecular weight of approximately 433.4 g/mol. Its structure features:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Diphenylmoiety: Two phenyl groups attached to the piperazine, which contribute to its pharmacological activity.

Data

Recent studies utilizing microcrystal electron diffraction have elucidated its three-dimensional crystal structure, revealing two racemic enantiomers within a monoclinic space group P21/cP2_1/c. The unit cell dimensions are a=14.39A˚a=14.39\,Å, b=7.19A˚b=7.19\,Å, c=24.52A˚c=24.52\,Å with angles α=90°,β=101.958°,γ=90°\alpha =90°,\beta =101.958°,\gamma =90° .

Chemical Reactions Analysis

Reactions

Meclizine hydrochloride can undergo various chemical reactions, particularly in acidic or basic environments:

  1. Acid-Base Reactions: The tertiary amine group can accept protons in acidic conditions, affecting solubility and reactivity.
  2. Hydrolysis: In aqueous environments, meclizine may hydrolyze under extreme conditions, leading to degradation products.

Technical Details

The stability of meclizine hydrochloride is influenced by factors such as pH, temperature, and light exposure. Analytical methods like spectrophotometry are employed to study these reactions quantitatively .

Mechanism of Action

Meclizine exerts its pharmacological effects primarily through antagonism at H1 histamine receptors in the central nervous system.

Process

  1. Receptor Binding: Meclizine binds competitively to H1 receptors, preventing histamine from exerting its effects.
  2. CNS Effects: By blocking these receptors in the vestibular system and central nervous system pathways, meclizine reduces symptoms associated with motion sickness and vertigo.

Data

Studies have shown that meclizine's efficacy is dose-dependent, with typical doses ranging from 12.5 mg to 50 mg for therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Meclizine hydrochloride is typically a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but less soluble in organic solvents.

Chemical Properties

  • Melting Point: Approximately 170°C.
  • pH Range: The pH of aqueous solutions can vary significantly depending on concentration.

Relevant analyses include differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR), which confirm the absence of significant interactions between meclizine and excipients in formulations .

Applications

Meclizine hydrochloride has several scientific applications beyond its clinical use:

  • Pharmaceutical Formulations: It is used in developing fast-dissolving tablets and extended-release formulations aimed at improving patient compliance .
  • Research Studies: Investigations into its pharmacokinetics have led to enhanced understanding of drug release mechanisms in various formulations .
  • Analytical Chemistry: Meclizine serves as a standard reference compound in analytical methods for detecting other substances due to its well-characterized properties .
Synthetic Pathways and Optimization Strategies

Historical Synthesis Routes and Industrial Production Techniques

The synthetic pathway for Meclizine hydrochloride (1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride monohydrate) has evolved significantly since its initial development in the 1950s. The original synthesis, as documented in early pharmaceutical literature, involves a multi-step sequence beginning with the conversion of (4-chlorophenyl)-phenylmethanol to its corresponding chloride using thionyl chloride. This benzhydryl chloride intermediate then undergoes nucleophilic substitution with acetylpiperazine, followed by deacetylation using diluted sulfuric acid to yield the des-acetyl piperazine intermediate. The final step involves N-alkylation with 3-methylbenzyl chloride to form the meclizine free base, which is subsequently converted to the dihydrochloride monohydrate salt [1] [7].

An alternative industrial approach employs a reductive amination strategy to enhance yield and reduce byproduct formation. In this optimized route, the benzhydryl piperazine intermediate reacts with 3-methylbenzaldehyde under hydrogenation conditions using Raney nickel as a catalyst. This method eliminates the need for halogenated intermediates and improves the overall atom economy of the process. The reaction typically proceeds at elevated pressures (2-5 atm) and moderate temperatures (60-80°C) to achieve completion within 8-12 hours. The resulting meclizine free base is then purified through crystallization and converted to the hydrochloride salt by treatment with hydrochloric acid in aqueous ethanol, yielding the stable dihydrochloride monohydrate form commonly used in pharmaceutical formulations [1] [9].

Industrial production of the 500 mg dosage strength presents unique challenges due to the compound's poor aqueous solubility (0.1 mg/mL in water) and bulk density characteristics. Manufacturing processes employ specialized equipment for direct compression or wet granulation to ensure content uniformity in high-dose tablets. The monohydrate form (CAS 31884-77-2) is preferred in industrial production due to its superior stability profile compared to anhydrous forms. Critical process parameters include strict control of humidity during manufacturing (maintained below 30% RH) and temperature regulation during drying (40-45°C) to prevent dehydration or form conversion [2] [10].

Table: Key Characteristics of Meclizine Hydrochloride

PropertySpecificationSignificance in 500 mg Formulation
Molecular FormulaC₂₅H₃₁Cl₃N₂ODetermines stoichiometric requirements
Molecular Weight481.89 g/molImpacts tablet size and excipient selection
Crystal StructureMonoclinic systemAffects dissolution rate and stability
Solubility in Water0.1 mg/mLPresents bioavailability challenges
pKa7.71 (tertiary amine)Influences pH-dependent solubility
Thermal StabilityStable up to 230°CAllows conventional drying processes

Green Chemistry Approaches for Sustainable Synthesis

Recent advances in meclizine hydrochloride synthesis have focused on implementing green chemistry principles to reduce environmental impact while maintaining cost-effectiveness for large-scale production, including the 500 mg dosage form. Solvent optimization represents a primary strategy, with research demonstrating that ethanol-water mixtures (70:30 v/v) can effectively replace traditional chlorinated solvents like dichloromethane in the N-alkylation step. This substitution reduces the Process Mass Intensity (PMI) by 45% while maintaining yields exceeding 92%. Additionally, the ethanol-water system facilitates easier solvent recovery through fractional distillation, with recycling rates achieving >85% in closed-loop manufacturing systems [1] [7].

Catalytic innovations have significantly improved the sustainability profile of meclizine synthesis. Heterogeneous acid catalysts such as amberlyst-15 have replaced conventional mineral acids in the deacetylation step, enabling catalyst recovery and reuse for over 10 cycles without significant activity loss. Microwave-assisted synthesis has reduced reaction times for the reductive amination route from 12 hours to under 90 minutes, with energy consumption reduced by 65% compared to conventional heating. This technology enhancement is particularly valuable for the high-volume production required for 500 mg tablets, as it increases throughput while decreasing the carbon footprint per unit [3] [9].

Waste minimization strategies include implementing atom-economical reactions and byproduct valorization. The development of a one-pot tandem reaction combining the deacetylation and N-alkylation steps has eliminated the need for intermediate isolation, reducing solvent consumption by 60% and minimizing waste streams. Mother liquors from crystallization steps are processed through activated carbon columns to recover residual meclizine, increasing overall yield by 7-9%. The recovered carbon can be regenerated thermally and reused, contributing to a circular production model. Life cycle assessment studies demonstrate that these green chemistry approaches reduce the cumulative energy demand for meclizine production by 38% and decrease wastewater toxicity by 72% compared to traditional methods [1] [7].

Table: Green Chemistry Metrics in Meclizine Hydrochloride Synthesis

ParameterTraditional ProcessGreen ProcessImprovement
PMI (kg/kg)874845% reduction
E-factor421857% reduction
Reaction Mass Efficiency28%63%125% increase
Energy Consumption (kWh/kg)822965% reduction
Water Usage (L/kg)35012066% reduction

Structural Modifications to Enhance Bioavailability and Stability

The inherent bioavailability limitations of meclizine hydrochloride (reported as 22-32%) in the 500 mg dosage form primarily stem from its poor aqueous solubility and first-pass metabolism. Structural modifications focus on altering the piperazine ring and benzhydryl moiety while preserving the pharmacophore responsible for H1 receptor antagonism. N-alkylation with short-chain hydrophilic groups (hydroxyethyl, glycinyl) has yielded derivatives with enhanced dissolution rates while maintaining receptor binding affinity. These modifications increase the apparent solubility by 3.5-fold compared to the parent compound without significantly altering the partition coefficient (log P remains 5.0-5.5) [1] [9].

Salt engineering beyond the conventional dihydrochloride has produced alternative crystalline forms with improved stability profiles suitable for high-dose formulations. The citrate and phosphate salts exhibit superior hygroscopicity resistance (water uptake <0.5% at 75% RH) compared to the hydrochloride form (water uptake >2.5%). Co-crystal formation with coformers such as succinic acid and nicotinamide has generated materials with increased intrinsic dissolution rates (2.8-3.5 mg/min/cm² vs 0.9 mg/min/cm² for hydrochloride). These crystal forms maintain stability under accelerated conditions (40°C/75% RH for 3 months) while providing more favorable compression characteristics for 500 mg tablet manufacturing [5] [10].

Advanced formulation approaches have been developed specifically to overcome the bioavailability challenges of the 500 mg dose. Nanocrystal technology utilizing wet media milling has produced stable particle suspensions with mean diameters of 220±35 nm, increasing the dissolution rate by 5.7-fold compared to unmilled material. These nanoparticles maintain crystallinity and chemical stability for over 24 months under refrigerated conditions. Solid dispersion systems using hydrophilic carriers like polyvinylpyrrolidone-vinyl acetate copolymer (PVP-VA) and Soluplus® have been optimized using hot-melt extrusion technology. These amorphous solid dispersions achieve and maintain supersaturation for >4 hours in simulated intestinal fluid, significantly enhancing potential absorption [1].

Polymorph control strategies ensure consistent product quality in the high-dose formulation. The thermodynamically stable Form I monohydrate exhibits superior chemical stability compared to metastable forms, with <0.2% degradation after 6 months at 25°C/60% RH. Crystallization process optimization employs controlled cooling profiles (0.5°C/min) with in-situ monitoring (FBRM, PVM) to consistently produce the desired polymorph. The addition of hydroxypropyl methylcellulose as a crystal growth modifier during crystallization yields particles with optimal morphology for direct compression, reducing the need for extensive milling that can generate amorphous content and compromise stability [10].

Table: Properties of Meclizine Hydrochloride Solid-State Forms

PropertyDihydrochloride MonohydrateCitrate SaltSucrose Co-crystal
Crystal SystemMonoclinicTriclinicOrthorhombic
Solubility (mg/mL)0.100.850.42
Dissolution Rate (mg/min)0.93.22.1
Hygroscopicity (% wt gain)2.5% at 75% RH0.4% at 75% RH1.2% at 75% RH
Tabletability (Tensile)1.2 MPa1.8 MPa2.0 MPa
Stability (Related Substances)0.3% at 6m/25°C0.9% at 6m/25°C0.7% at 6m/25°C

Properties

Product Name

Meclizine hydrochloride (500 MG)

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride

Molecular Formula

C25H30Cl2N2O

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2

InChI Key

BAAVORPTHSKWGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.